1-Amino-4-bromo-1H-pyrrole-2-carbonitrile

Übersicht

Beschreibung

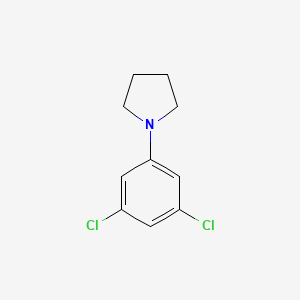

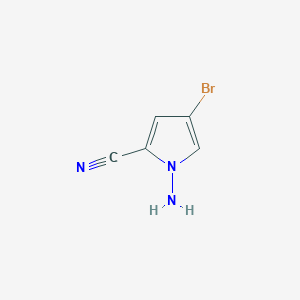

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C5H4BrN3. It has a molecular weight of 186.01 g/mol .

Molecular Structure Analysis

The InChI code for 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is 1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Antitumor Evaluation

Research has focused on the synthesis and biological evaluation of novel derivatives, including those based on the pyrrole scaffold, for antitumor activities. For instance, acenaphtho[1,2-b]pyrrole-carboxylic acid esters and derivatives have been prepared and evaluated for cytotoxicity against specific cancer cell lines. These studies reveal that certain derivatives exhibit significant cytotoxicity, indicating potential applications in cancer treatment (Liu et al., 2006).

Antibacterial Activity

Another domain of application involves the synthesis of novel pyrrole derivatives for antibacterial purposes. Research demonstrated that certain 4-pyrrolidin-3-cyanopyridine derivatives exhibit antimicrobial activity against a range of aerobic and anaerobic bacteria, showcasing their potential as antibacterial agents (Bogdanowicz et al., 2013).

Sustainable Catalytic Synthesis

Sustainable approaches in the synthesis of pyrroles, where secondary alcohols and amino alcohols are linked via C-N and C-C bonds in an environmentally friendly manner, have been developed. This method emphasizes the use of renewable resources, contributing to greener chemical processes (Michlik & Kempe, 2013).

Catalysis and Chemical Synthesis

Pyrrole derivatives have been applied in catalysis and the synthesis of complex molecules. For example, bis(oxazolinyl)pyrroles have been used as supporting ligands in palladium-catalyzed Suzuki-type C-C coupling reactions, indicating their utility in facilitating organic transformations (Mazet & Gade, 2001).

Corrosion Inhibition

Pyrrole carbonitriles, including phenylthio derivatives, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the mechanisms of corrosion prevention and the potential industrial applications of pyrrole derivatives in protecting metals (Verma et al., 2015).

Fluorescence Properties

The synthesis of novel pyridinecarbonitriles with amino acid functions has been explored, with some derivatives displaying fluorescence properties. This opens up applications in the development of fluorescent probes and materials science (Girgis et al., 2004).

Material Science

Pyrrole and its derivatives serve as fundamental units in various biological and synthetic materials. Their unique properties are harnessed in the development of conducting polymers, dyes, and solvents, demonstrating the wide-ranging applications of pyrrole-based compounds in material science and beyond (Anderson & Liu, 2000).

Safety and Hazards

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation). Precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

1-amino-4-bromopyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDCGMIUSPOHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728471 | |

| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937161-86-9 | |

| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1509856.png)

![4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1509859.png)

![Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-](/img/structure/B1509864.png)

![6-Bromonaphtho[2,3-b][1]benzofuran](/img/structure/B1509892.png)

![Methyl 2,2-dimethyl-3-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate](/img/structure/B1509893.png)

![Naphtho[2,3-b][1]benzofuran-6-ylboronic acid](/img/structure/B1509902.png)